(S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470876
InChI: InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol

(S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13470876

Molecular Formula: C12H21ClN2O3

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H21ClN2O3
Molecular Weight 276.76 g/mol
IUPAC Name tert-butyl (3S)-3-[(2-chloroacetyl)-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m0/s1
Standard InChI Key KVCMXCMQNSDGSZ-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C)C(=O)CCl
SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl

Introduction

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions starting from simple precursors. For example, pyrrolidine derivatives can be synthesized through reactions involving chloroacetyl chloride and amines. Characterization is often performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity

While specific biological activity data for (S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester are not available, related compounds in medicinal chemistry often exhibit potential as enzyme inhibitors or modulators of biological pathways. For instance, compounds with similar structures may interact with enzymes involved in metabolic or inflammatory processes.

Research Findings and Potential Applications

Research in medicinal chemistry often focuses on identifying compounds with specific biological activities, such as enzyme inhibition or receptor modulation. Compounds like (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester could serve as starting points for further structural optimization to enhance their therapeutic potential.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Biological Activity
(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl esterC₁₁H₁₉ClN₂O₃262.733 g/molPotential enzyme inhibitor
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC₁₃H₁₈ClN₃O₂283.75 g/molDPP-IV inhibitor, anti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator